N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

LogP Lipophilicity Physicochemical profiling

Sourcing positional isomers with precise halogen substitution patterns for kinase SAR panels often leads to supply gaps. This compound directly solves that by providing the specific 2,5-dichlorobenzyl and 4-methylphenoxy combination, unavailable as a stock item from major suppliers. - Unique scaffold: Combines the 2,5-dichlorobenzyl-thiazole core (Polo-like Kinase patent scaffold) with a 4-methylphenoxyacetamide moiety not explored in published kinase literature. - Direct comparator: Serves as the critical 2,5-dichloro isomer vs. the commercially available 3,4-dichlorobenzyl analog (CAS 327063-15-0) for intramolecular halogen bonding studies. - Reliable supply: Custom-synthesized with ≥95% purity, shipped globally for reproducible assay validation.

Molecular Formula C19H16Cl2N2O2S
Molecular Weight 407.3 g/mol
Cat. No. B5961612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Molecular FormulaC19H16Cl2N2O2S
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O2S/c1-12-2-5-15(6-3-12)25-11-18(24)23-19-22-10-16(26-19)9-13-8-14(20)4-7-17(13)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
InChIKeyPYBLXMYSXYXUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide: Compound-Class Overview


N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a synthetic, small-molecule thiazolyl acetamide derivative (molecular formula C19H16Cl2N2O2S, molecular weight ~407.3 g/mol) characterized by a 2,5-dichlorobenzyl substituent at the thiazole C5 position and a 4-methylphenoxyacetyl moiety linked through an amide bond at the thiazole C2 position . It belongs to the broader class of N-benzyl-substituted thiazolyl acetamides, a scaffold explored for kinase inhibition (particularly Src family kinases) and anticancer activity [1]. The compound is primarily distributed as a research-grade screening compound rather than a clinically advanced candidate, and its differentiation from closely related analogs resides in the specific combination of the 2,5-dichloro substitution pattern on the benzyl ring and the para-methyl substitution on the phenoxy ring—a pairing that is not duplicated in common in-class alternatives .

1 2,5-Dichlorobenzyl thiazole scaffold for kinase inhibitor screening libraries
2 4-Methylphenoxyacetyl extension explores underexamined substitution space
3 Research-grade screening compound — no published bioactivity data available

Why Generic Analogs Cannot Substitute


Within the N-benzyl thiazolyl acetamide series, even minor structural modifications produce substantial shifts in biological activity profiles. The Fallah-Tafti et al. (2011) structure-activity relationship study demonstrated that altering the N-benzyl substitution alone (e.g., 4-fluorobenzyl vs. unsubstituted benzyl) changed c-Src kinase GI50 values by over 2-fold and altered antiproliferative selectivity across HT-29, BT-20, and CCRF-CEM cancer cell lines [1]. In the target compound, the 2,5-dichlorobenzyl group introduces a unique halogen-bonding geometry and electron-withdrawing character distinct from 3,4-dichloro, 2,4-dichloro, or monochloro benzyl analogs, while the 4-methylphenoxyacetyl side chain contributes both steric and electronic features that differ from the unsubstituted phenoxyacetyl, meta-tolyloxy, or simple acetyl variants . Generic substitution—even with a compound sharing the same thiazole core—risks altering target binding, selectivity, and cellular potency because the specific dichloro substitution pattern on the benzyl ring and the para-methyl on the phenoxy ring each independently modulate molecular recognition [2].

Positional Isomer Mismatch
2,5-Dichlorobenzyl binding may not transfer to 3,4-dichlorobenzyl context
Methyl Position Sensitivity
Para-methyl phenoxy may not reproduce meta-methyl isomer binding pose
Side Chain Profile Shift
Phenoxyacetyl extension may not transfer target interaction from simpler acetyl analog

Quantitative Differentiation from Nearest Analogs


Lipophilicity and Hydrogen-Bonding Profile

The target compound incorporates a para-methyl group on the phenoxy ring, which increases lipophilicity relative to the unsubstituted phenoxy analog N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CSID:1253501, CAS 292057-02-4). Computational prediction using the ACD/Labs Percepta platform estimates a LogP of approximately 5.48 for the unsubstituted phenoxy analog . The addition of a para-methyl substituent (the target compound) is predicted to increase LogP by approximately +0.5 to +0.6 log units based on the Hansch π constant for aromatic methyl (+0.56), yielding an estimated LogP of ~6.0–6.1 for the target compound [1]. The hydrogen-bond acceptor count remains unchanged at 4, and the topological polar surface area (TPSA) is estimated at approximately 79 Ų for the phenoxy scaffold , which is retained in the target compound since the para-methyl does not introduce additional H-bond donors or acceptors. This lipophilicity shift is relevant for membrane permeability and non-specific protein binding in cellular assays.

Computed LogP
Computational estimate
~6.0–6.1
Higher lipophilicity vs unsubstituted phenoxy analog
ΔLogP ≈ +0.5 to +0.6 from para-methyl; membrane permeability context
LogP Lipophilicity Physicochemical profiling Drug-likeness

2,5- vs. 3,4-Dichlorobenzyl Positional Isomerism

The target compound bears chlorine atoms at the 2- and 5-positions of the benzyl ring, whereas the commercially available alternative N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide (CAS 327063-15-0) places the chlorines at the 3- and 4-positions [1]. This positional isomerism is non-trivial: the 2,5-dichloro pattern presents an ortho-chlorine that can engage in intramolecular halogen bonding with the thiazole sulfur or the amide carbonyl, potentially stabilizing a distinct low-energy conformation [2]. The 3,4-dichloro isomer lacks this ortho-halogen interaction capability. In the broader kinase inhibitor literature, 2,5-dichlorobenzyl-containing compounds have been specifically claimed in patent filings (e.g., US20070066666) targeting Polo-like Kinase, suggesting this substitution pattern may confer target-class selectivity advantages [3]. Direct head-to-head biochemical data comparing these two positional isomers is not available in the public domain; this differentiation is therefore class-level inference.

Benzyl Cl Position
Class-level inference
2,5-dichloro vs 3,4-dichloro
Ortho-Cl may enable intramolecular halogen bonding
No direct biochemical comparison available
Halogen bonding Positional isomerism Kinase inhibitor design Structure-activity relationship

Para- vs. Meta-Methyl Phenoxy Substitution

The target compound features a 4-methyl (para) substitution on the phenoxy ring. The closest commercially cataloged variant, N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide, bears the methyl group at the 3-position (meta) . Para-substitution extends the molecular length along the principal axis and presents the methyl group at the distal end of the molecule, maximizing its contribution to hydrophobic surface area without introducing steric clash near the amide linkage. Meta-substitution, in contrast, places the methyl group laterally, which can affect the rotational freedom of the phenoxy ring and its presentation to a binding pocket. In the phenoxy thiazole acetyl-CoA carboxylase (ACC) inhibitor series, para-phenyl ring substitution was shown to modulate ACC2 isoform selectivity, with para-substituted analogs achieving different selectivity ratios compared to meta-substituted counterparts . Direct comparative biochemical data for the target compound vs. its meta-methyl isomer are not publicly available.

Phenoxy Methyl Position
Class-level inference
para-CH3 vs meta-CH3
Para extends molecular length; may alter pocket penetration
No head-to-head isomer comparison data
Positional isomerism Phenoxy substitution Ligand efficiency Steric effects

N-Benzyl Thiazolyl Acetamide Kinase SAR

The Fallah-Tafti et al. (2011) study provides the most directly relevant class-level SAR for thiazolyl N-benzyl-substituted acetamide derivatives. In this study, the unsubstituted N-benzyl derivative (compound 8a) inhibited c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells, while also showing antiproliferative activity against HT-29 (colon carcinoma), BT-20 (breast carcinoma), and CCRF-CEM (leukemia) cell lines [1]. The 4-fluorobenzyl analog (8b) exhibited 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. The target compound contains a 2,5-dichlorobenzyl group, which introduces both steric bulk and electron-withdrawing character beyond either the unsubstituted benzyl or 4-fluorobenzyl variants. By analogy with the established SAR, the 2,5-dichlorobenzyl substitution is expected to alter both kinase inhibitory potency and cell-type selectivity relative to these published analogs, though direct data for the target compound are not available [1]. This evidence supports the principle that N-benzyl substitution is a key determinant of biological activity in this series but cannot provide target compound-specific potency values.

Class-Level Kinase SAR
Class-level inference
N-benzyl substitution modulates GI50 >2-fold
Supports screening rationale for novel substitution
No target-compound specific activity data
Src kinase GI50 Anticancer activity Thiazole SAR

4-Methylphenoxyacetyl vs. Acetyl Side Chain

The target compound incorporates a 4-methylphenoxyacetyl side chain (C9H9O2, contributing ~149 Da and 2 additional hydrogen-bond acceptors) attached via an amide linkage. The simplest analog retaining the same thiazole-benzyl core is N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)acetamide (CAS 304895-15-6, MW 301.19), which bears only a simple acetyl group (C2H3O, ~43 Da) at the same position . The phenoxyacetyl extension introduces a second aromatic ring and an ether oxygen, both of which can participate in π-stacking, hydrogen-bonding, and hydrophobic interactions with protein targets. In the broader context of thiazole-based drug discovery, phenoxyacetamide extensions have been exploited in multiple target classes including antibacterial agents (via dihydrofolate reductase and tyrosyl-tRNA synthetase inhibition) and EthR inhibitors (as ethionamide boosters) [1][2]. The simple acetyl analog lacks these additional pharmacophoric features and is therefore expected to exhibit a narrower target-interaction profile.

Side Chain Complexity
Class-level inference
+1 aromatic ring, +2 H-bond acceptors
Broader pharmacophore vs simple acetyl analog
ΔMW ≈ +106 Da; distinct target-interaction profile
Molecular complexity Ligand efficiency Target engagement Fragment-based drug design

Evidence Strength and Data Limitations

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, ChemSpider, and patent databases (conducted April 2026) did not identify any publicly available, quantitative biochemical or cellular potency data (IC50, Ki, EC50, GI50) for the specific compound N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide [1][2]. No peer-reviewed publication or patent was found that features this exact compound as a characterized entity with reported biological activity. The compound appears to be distributed exclusively as a screening-compound library member. Consequently, all differentiation evidence presented above is classified as either 'Cross-study comparable' (relying on computational predictions benchmarked against measured data for close analogs) or 'Class-level inference' (extrapolating from SAR trends established for the broader thiazolyl acetamide chemotype). No 'Direct head-to-head comparison' evidence is available. Procurement decisions should weigh this evidence gap against the specific structural features that make the compound a rational choice for exploring novel chemical space within this scaffold class.

Data Availability
Data to verify
No public IC50, Ki, or GI50 data
Screening compound, not a validated tool compound
Systematic database search as of April 2026
Data transparency Procurement decision support Evidence grading

Recommended Application Scenarios


Kinase Inhibitor Library Diversification

The 2,5-dichlorobenzyl thiazole scaffold has been claimed in patent filings targeting Polo-like Kinase (US20070066666), and the N-benzyl thiazolyl acetamide chemotype has demonstrated tractable Src kinase SAR (Fallah-Tafti et al., 2011) [1][2]. The target compound combines the 2,5-dichlorobenzyl substitution pattern with a 4-methylphenoxyacetyl extension not explored in the published kinase SAR literature, making it suitable for inclusion in diversity-oriented kinase screening decks where novel substitution combinations are sought to probe underexplored chemical space.

Halogen Positional Isomerism SAR Studies

The target compound's 2,5-dichlorobenzyl group provides a direct structural contrast to the commercially available 3,4-dichlorobenzyl analog (CAS 327063-15-0) [1]. Parallel testing of these positional isomers in a kinase panel or biophysical binding assay would generate data to test whether ortho-chlorine proximity to the thiazole ring (enabling potential intramolecular halogen bonding) translates into measurable differences in binding affinity, residence time, or selectivity. This application leverages the compound as a structural probe rather than relying on pre-existing activity data.

Antibacterial Screening with Phenoxyacetamide Pharmacophore

The 2-phenoxy-N-arylacetamide moiety present in the target compound has been validated as an antibacterial pharmacophore in bis-thiazole hybrid molecules, with activity demonstrated against Staphylococcus aureus (inhibition zone 12 mm, equipotent to tobramycin) and Bacillus subtilis (MIC 20 μg/mL) [1]. While those studies used bis-thiazole constructs, the monothiazole target compound may serve as a minimalist scaffold for exploring the minimal pharmacophoric requirements for antibacterial activity within this chemotype, particularly against Gram-positive strains.

Physicochemical Benchmarking for Lead Optimization

With a computed LogP of approximately 6.0–6.1 and TPSA of ~79 Ų [1][2], the target compound occupies a lipophilic property space at the upper boundary of typical lead-like criteria. This makes it useful as a reference compound for profiling assay artifacts associated with high lipophilicity (e.g., aggregation-based inhibition, non-specific protein binding) in biochemical and cellular screening cascades. Its well-defined structure and commercial availability support reproducible procurement for assay validation purposes.

Application
Selection Property
Validation Focus
Kinase screening library diversification
2,5-Dichlorobenzyl thiazole with phenoxyacetyl extension
Kinase panel selectivity and target engagement profiling
Halogen positional isomerism SAR studies
Ortho-chlorine substitution for halogen bonding investigation
Binding affinity and residence time comparison
Antibacterial pharmacophore screening
Phenoxyacetamide moiety for Gram-positive targeting
Strain-panel activity and MIC determination
Lipophilicity-related assay artifact profiling
Upper-range lipophilicity reference compound
Aggregation and non-specific binding assessment
Quote Request

Request a Quote for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.